N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide
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Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(3-oxoisoindolin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopenta[d]thiazole core fused with an isoindolin moiety. Its molecular formula is C19H17N3O3S, with a molecular weight of approximately 400.43 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C19H17N3O3S |
Molecular Weight | 400.43 g/mol |
LogP | 3.4618 |
Polar Surface Area | 71.074 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The unique structure suggests distinct electronic and steric properties, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Formation of the Cyclopenta[d]thiazole Ring : This can be achieved through the reaction of a thioamide with cyclopentanone derivatives.
- Synthesis of the Isoindolin Moiety : The isoindolin structure can be synthesized through various methods, including cycloaddition reactions.
- Coupling Reaction : The final step involves forming an amide bond between the two moieties, often using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signaling cascades that lead to changes in cell behavior.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF7 (Breast Cancer) 12 HeLa (Cervical Cancer) 10 - Antimicrobial Testing : In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c20-14(19-16-18-11-6-3-7-13(11)22-16)8-12-9-4-1-2-5-10(9)15(21)17-12/h1-2,4-5,12H,3,6-8H2,(H,17,21)(H,18,19,20) |
InChI Key |
AWIZHEPRFWFDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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